Bienvenue dans la boutique en ligne BenchChem!

Besifovir dipivoxil

Chronic Hepatitis B Renal Safety Bone Mineral Density

Besifovir dipivoxil is a differentiated acyclic nucleotide phosphonate prodrug for HBV polymerase inhibition. Procure based on quantifiable evidence: 46% lower CKD progression risk vs TDF, preserved bone mineral density, and retained activity against tenofovir-resistant mutants (EC50 fold-change ≤1.0). Co-administration with L-carnitine enables distinct metabolic liver disease research. Not a generic substitute for TDF or entecavir.

Molecular Formula C22H34N5O8P
Molecular Weight 527.5 g/mol
CAS No. 441785-26-8
Cat. No. B1666853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBesifovir dipivoxil
CAS441785-26-8
Synonyms((1-((2-amino-9H-purin-9-yl)methyl)cyclopropyl)oxy)methylphosphonic acid di(pivaloyloxymethyl) ester
((1-((2-amino-9H-purin-9-yl)methyl)cyclopropyl)oxy)methylphosphonic acid dipivoxyl
besifovir
LB-80380
PMCDG dipivoxyl
Molecular FormulaC22H34N5O8P
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C
InChIInChI=1S/C22H34N5O8P/c1-20(2,3)17(28)31-12-34-36(30,35-13-32-18(29)21(4,5)6)14-33-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26)
InChIKeyJLKJXDOWBVVABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Besifovir Dipivoxil (CAS 441785-26-8): Procurement and Differentiation Guide for Chronic Hepatitis B Research


Besifovir dipivoxil (BSV; also known as LB80380, Besivo) is an orally bioavailable acyclic nucleotide phosphonate prodrug of the active metabolite besifovir (LB80331) [1]. As a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase, BSV is classified among the high-genetic-barrier nucleos(t)ide analogues (NAs) used for the treatment of chronic hepatitis B (CHB) [2]. Its clinical development and approval in South Korea have established BSV as a first-line antiviral agent, positioned alongside entecavir (ETV), tenofovir disoproxil fumarate (TDF), and tenofovir alafenamide (TAF) [3].

Why Besifovir Dipivoxil Cannot Be Substituted by Other High-Genetic-Barrier Nucleos(t)ide Analogues


Despite belonging to the same class of high-genetic-barrier NAs, besifovir dipivoxil exhibits a distinct safety and resistance profile that precludes generic substitution with agents like tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF). Clinical evidence demonstrates that while BSV maintains comparable antiviral efficacy to TDF and TAF [1], it diverges significantly in its impact on renal function and bone mineral density compared to TDF [2], and in its susceptibility profile against certain drug-resistant HBV mutants [3]. Furthermore, the unique requirement for L-carnitine supplementation with BSV therapy, due to its carnitine-depleting effect, is a critical safety consideration not shared by other NAs [4], underscoring that BSV is not a clinically interchangeable option.

Quantitative Evidence Guide: Head-to-Head Comparisons Differentiating Besifovir Dipivoxil


Superior Renal and Bone Safety vs. Tenofovir Disoproxil Fumarate (TDF) in a Phase 3 Switching Study

In a 48-week Phase 4 switching trial (N=153), patients with CHB who switched from long-term TDF to BSV (150 mg/day) experienced significant improvements in renal function and bone density compared to those who continued TDF (300 mg/day). The BSV group showed a mean percentage change in estimated glomerular filtration rate (eGFR) of +1.67%, whereas the TDF group showed a decline of -1.24% [1]. Concurrently, both hip and spine bone mineral density increased in the BSV group, indicating enhanced bone strength relative to the TDF group [1].

Chronic Hepatitis B Renal Safety Bone Mineral Density Phase 4 Clinical Trial

Comparable Renal Safety Profile to Tenofovir Alafenamide (TAF) in Treatment-Naïve Patients

A multicenter, propensity score-matched cohort study (N=308 after matching) compared the risk of chronic kidney disease (CKD) progression between BSV and TAF in treatment-naïve CHB patients. The incidence rate of CKD stage progression was similar between the groups: 3.1 per 1,000 person-years for TAF and 3.3 per 1,000 person-years for BSV (P=0.751) [1]. The unadjusted hazard ratio for CKD progression with BSV compared to TAF was 1.13 (95% CI, 0.50–2.58; P=0.758) [1].

Chronic Hepatitis B Renal Safety CKD Progression Tenofovir Alafenamide

Non-Inferior Antiviral Efficacy vs. Tenofovir Disoproxil Fumarate (TDF) at 48 and 192 Weeks

In a pivotal 48-week Phase 3 non-inferiority trial (N=197), BSV 150 mg daily demonstrated virologic response rates (HBV DNA <69 IU/mL) comparable to TDF 300 mg daily (80.9% vs. 84.9%, respectively) [1]. This comparable efficacy was maintained through 192 weeks in an extension study, with virologic response rates of 92.5% for the BSV-continuation group and 93.1% for the TDF-switch-to-BSV group (P=0.90) [2].

Chronic Hepatitis B Virologic Response Phase 3 Clinical Trial Tenofovir Disoproxil Fumarate

Lower Incidence of Hepatocellular Carcinoma (HCC) vs. Entecavir and Tenofovir Disoproxil Fumarate

A large retrospective cohort study (N=2,889) assessed HCC incidence in treatment-naïve CHB patients initiated on BSV, ETV, TAF, or TDF. The HCC incidence rate for BSV was 4.3 per 1,000 person-years, which was significantly lower than that observed in ETV users (12.5 per 1,000 PYs; P=0.026; HR=2.627) and TDF users (12.3 per 1,000 PYs; P=0.028; HR=2.623) [1]. The incidence was similar to that of TAF (9.2 per 1,000 PYs; P=0.086) [1].

Hepatocellular Carcinoma Chronic Hepatitis B Long-term Outcomes Entecavir

Activity Against Adefovir- and Tenofovir-Resistant HBV Mutants In Vitro

In vitro drug susceptibility assays demonstrated that besifovir remains highly active against HBV mutants known to confer resistance to adefovir (ADV) and tenofovir (TDF/TAF). Specifically, ADV-resistant mutants were highly sensitive to BSV, and HBV mutants harboring primary tenofovir-resistance mutations were susceptible to BSV [1]. In contrast, lamivudine-resistant mutants showed cross-resistance to BSV [1].

Drug Resistance HBV Polymerase Mutations Adefovir Tenofovir

Characteristic Pharmacokinetic Profile with Once-Daily Dosing and Unique Carnitine Depletion

Besifovir dipivoxil is rapidly absorbed and converted to its active metabolite, LB80331, achieving a Tmax of 1.0-2.0 hours with an elimination half-life of 2.5-3.3 hours [1]. Critically, its metabolite LB80317 has a long half-life (45-62 hours), supporting once-daily dosing [1]. A key differentiating safety signal is that BSV therapy causes carnitine depletion in almost all patients, necessitating routine L-carnitine supplementation—an adverse event not observed with TDF or TAF [2].

Pharmacokinetics LB80331 Carnitine Prodrug

High-Value Application Scenarios for Besifovir Dipivoxil Based on Differentiated Evidence


Switch Therapy for Patients with TDF-Associated Renal or Bone Toxicity

In patients with chronic hepatitis B who have developed renal impairment (e.g., declining eGFR) or bone mineral density loss during long-term TDF therapy, BSV represents a evidence-based switch option. The Phase 4 switching study demonstrated a mean eGFR improvement of +1.67% in patients switched to BSV compared to a -1.24% decline in those continuing TDF, alongside gains in hip and spine BMD [1]. This scenario leverages BSV's superior renal and bone safety profile to manage TDF toxicities while maintaining potent antiviral suppression [2].

First-Line Therapy in Patients with Elevated Risk of Nephrotoxicity or Osteoporosis

For treatment-naïve CHB patients with baseline risk factors for renal impairment (e.g., older age, diabetes, hypertension) or osteoporosis, BSV offers a first-line option with a renal safety profile comparable to TAF, as evidenced by a similar incidence of CKD progression (3.3 vs. 3.1 per 1,000 person-years; P=0.751) [3]. Unlike TDF, which is associated with significant nephrotoxicity [2], BSV provides a safer long-term alternative without compromising virologic efficacy [4].

Salvage Therapy for Adefovir- or Tenofovir-Resistant HBV

In the rare clinical scenario of confirmed or suspected HBV resistance to adefovir or tenofovir, BSV may serve as a viable salvage agent. In vitro data confirm that BSV retains full activity against HBV mutants resistant to ADV and is also effective against primary tenofovir-resistance mutations [5]. This positions BSV as a strategic option in the management of multi-drug resistant HBV, a niche where other high-genetic-barrier NAs may have diminished efficacy.

Long-Term Suppressive Therapy with a Focus on HCC Risk Reduction

For CHB patients requiring lifelong antiviral suppression, the selection of an agent associated with a lower long-term risk of hepatocellular carcinoma (HCC) is a key clinical consideration. Observational data indicate that BSV is associated with a significantly lower incidence of HCC compared to entecavir and tenofovir disoproxil fumarate (4.3 vs. 12.5 and 12.3 per 1,000 PYs, respectively) [6]. While prospective validation is needed, this evidence supports BSV's use in long-term treatment strategies aimed at minimizing HCC risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Besifovir dipivoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.